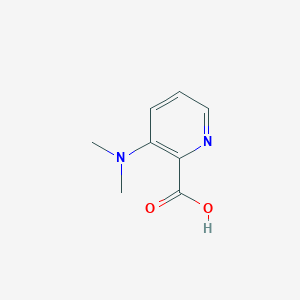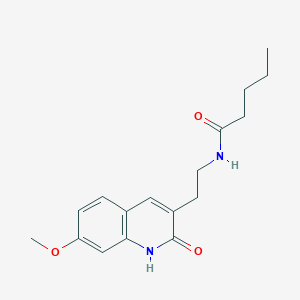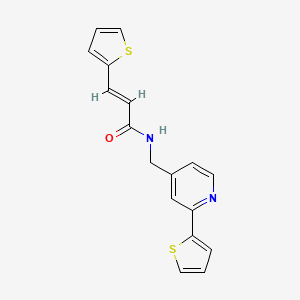
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antiproliferative agent. Its structure comprises a pyrimidine ring substituted with a methyl group at the 4-position, a morpholino group at the 6-position, and a phenyl group attached to the carboxamide at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, proliferation, and survival. It is involved in various cellular processes and is often dysregulated in many types of cancer .
Mode of Action
This compound interacts with its target, mTOR, by binding to the ATP binding pocket of the protein . This interaction inhibits the activity of mTOR, leading to a decrease in cell proliferation . The compound’s mode of action is different from other fungicides, making it a promising candidate for further exploration .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. mTOR is a central regulator of cell growth and metabolism, and its inhibition can lead to the induction of autophagy, a cellular process that degrades and recycles cellular components . This can lead to the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.
Cellular Effects
This compound has been found to exhibit antiproliferative properties in certain human cancer cell lines . It appears to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It has been suggested that this compound may bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation . This binding could potentially inhibit or activate enzyme activity and lead to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions: The 4-methyl and 6-morpholino groups are introduced through nucleophilic substitution reactions. For instance, methylation can be achieved using methyl iodide, while the morpholino group can be introduced using morpholine in the presence of a suitable base.
Carboxamide Formation: The phenyl group is attached to the carboxamide at the 2-position through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or phenyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like sodium hydride or phenyl iodide with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored as an antiproliferative agent with potential anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-morpholino-pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Phenylpyrimidine carboxamides: Compounds with variations in the phenyl or carboxamide groups.
Uniqueness
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to induce apoptosis through ROS generation and mTOR inhibition sets it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBHSDSXLFXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2524486.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524488.png)






